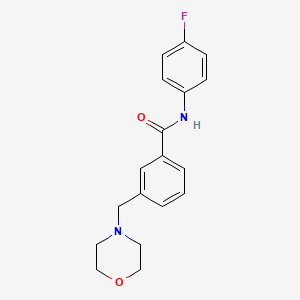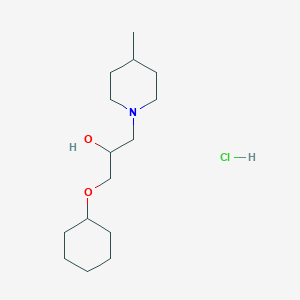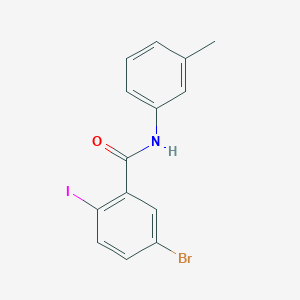![molecular formula C20H11ClN2O5 B5971958 2-(2-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5971958.png)
2-(2-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one, commonly known as CEF, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEF belongs to the class of oxazolone derivatives, which have been extensively studied for their biological activities. In
Scientific Research Applications
CEF has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. CEF has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The exact mechanism of action of CEF is not fully understood, but it is believed to act through the inhibition of enzymes involved in various biological processes. CEF has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. CEF has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
CEF has been reported to exhibit a broad range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against a range of bacterial and fungal strains. CEF has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. Additionally, CEF has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using CEF in lab experiments include its broad range of biological activities, its ease of synthesis, and its potential use as a fluorescent probe for the detection of metal ions. However, there are also limitations to using CEF in lab experiments, including its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on CEF. One area of research is the development of CEF analogs with improved biological activities and reduced toxicity. Another area of research is the investigation of the potential use of CEF as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of CEF and its potential applications in drug discovery and development.
In conclusion, CEF is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis of CEF involves a one-pot condensation reaction, and it has been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. While there are advantages to using CEF in lab experiments, there are also limitations, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of CEF involves the reaction of 2-chlorobenzaldehyde, 5-nitro-2-furaldehyde, and glycine in the presence of acetic acid and glacial acetic acid. The reaction proceeds through a one-pot condensation reaction to yield CEF as a yellow crystalline solid with a melting point of 230-232°C. The purity and yield of CEF can be improved through recrystallization and purification techniques.
properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-15-7-3-1-5-13(15)19-22-16(20(24)28-19)11-12-9-10-18(27-12)14-6-2-4-8-17(14)23(25)26/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKYFPNTDIDNLZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5971887.png)
![N-[(4-fluorophenyl)(4-pyridinyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5971892.png)
![{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride](/img/structure/B5971896.png)

![3-(2-fluorophenyl)-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971904.png)
![3-{[(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5971921.png)
![N-(3-chloro-4-methylphenyl)-1-{2-[(3-chloro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5971935.png)
![ethyl N-[({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]glycinate](/img/structure/B5971945.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5971953.png)
![3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5971956.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B5971960.png)
![N-(3-acetylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5971965.png)
